molecular formula C16H10ClN3O5 B1681499 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 264218-23-7

3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No. B1681499
CAS RN: 264218-23-7
M. Wt: 359.72 g/mol
InChI Key: PQCXVIPXISBFPN-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione, also known as CHNPD, is a heterocyclic compound that is used in many scientific research applications. It is a pyrrole-2,5-dione derivative with a 3-chloro-4-hydroxy phenyl amino group and a 4-nitrophenyl group. CHNPD has several important properties such as its ability to act as an antioxidant, its ability to interact with other molecules, and its ability to bind to certain proteins. These properties make CHNPD an important tool for many scientific research applications.

Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase

3-Hydroxy-1H-pyrrole-2,5-dione derivatives, a category to which the specified compound belongs, have been studied as inhibitors of glycolic acid oxidase (GAO). These compounds, especially those with large lipophilic substituents, show potent inhibition of porcine liver GAO in vitro. Such inhibition can be significant in biological systems, particularly in the context of metabolic disorders or diseases related to glyoxylate metabolism (Rooney et al., 1983).

Fungicidal Activity

Derivatives of 1H-pyrrole-2,5-dione, which include compounds like 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione, have been found to exhibit fungicidal properties. These compounds, especially those with chlorinated phenylamino groups, demonstrate effectiveness in both in-vivo and in-vitro assays, showcasing their potential as fungicides or antifungal agents (Yaroslavskym et al., 2009).

Synthesis under Green Chemistry Conditions

Synthesizing these pyrrole derivatives under catalyst-free and solvent-free conditions has been an area of research interest. This approach aligns with the principles of green chemistry, emphasizing environmentally benign synthesis processes. Such methods not only offer an eco-friendly approach but also enhance the efficiency and yield of these compounds, making their production more sustainable and cost-effective (Niknam & Mojikhalifeh, 2014).

Application in Conjugated Polymers

These compounds are also valuable in the synthesis of conjugated polymers and copolymers. Their incorporation into polymer chains has been explored for developing materials with strong photoluminescence properties. Such materials are promising for electronic applications, especially in devices where light emission is a key functional element (Beyerlein & Tieke, 2000).

Potential Anti-Cancer Therapeutics

Pyrrole derivatives, including the specific compound , have been synthesized as inhibitors of protein kinases such as EGFR and VEGFR, which are vital in cancer development. These compounds have shown potential in binding with these kinases, forming stable complexes, and exhibiting anti-cancer properties, including proapoptotic and anti-inflammatory effects (Kuznietsova et al., 2019).

Mechanism of Action

Target of Action

SB 415286 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3) . It is equally effective at inhibiting human GSK-3α and GSK-3β . GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell division, apoptosis, and inflammation .

Mode of Action

SB 415286 competes with ATP to inhibit GSK-3 . By inhibiting GSK-3, SB 415286 can stimulate glycogen synthesis and gene transcription . It also has neuroprotective and antioxidant properties .

Biochemical Pathways

The inhibition of GSK-3 by SB 415286 affects several biochemical pathways. GSK-3 negatively regulates several aspects of insulin signaling . Therefore, the inhibition of GSK-3 by SB 415286 can positively regulate insulin signaling. This can lead to the stimulation of glycogen synthesis . Moreover, GSK-3 inhibition can induce the transcription of a β-catenin-LEF/TCF regulated reporter gene .

Pharmacokinetics

It is mentioned that sb 415286 is cell-permeable , which suggests that it can cross cell membranes and therefore has good bioavailability.

Result of Action

The inhibition of GSK-3 by SB 415286 leads to several molecular and cellular effects. It stimulates glycogen synthesis and gene transcription . It also has neuroprotective effects, as it can protect primary neurons from death induced by the PI3-kinase pathway . Moreover, it has antioxidant properties, as it can attenuate ROS production .

Action Environment

It is noted that sb 415286 is reported to be light sensitive , suggesting that exposure to light might affect its stability or efficacy.

properties

IUPAC Name

3-(3-chloro-4-hydroxyanilino)-4-(2-nitrophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O5/c17-10-7-8(5-6-12(10)21)18-14-13(15(22)19-16(14)23)9-3-1-2-4-11(9)20(24)25/h1-7,21H,(H2,18,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCXVIPXISBFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC2=O)NC3=CC(=C(C=C3)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181018
Record name 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

264218-23-7
Record name SB 415286
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264218-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB 415286
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB 415286
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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